molecular formula C18H27N3O4S B4829098 1-(4-METHYLPIPERAZIN-1-YL)-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPAN-1-ONE

1-(4-METHYLPIPERAZIN-1-YL)-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPAN-1-ONE

Cat. No.: B4829098
M. Wt: 381.5 g/mol
InChI Key: REDNWFXGPVNLCP-UHFFFAOYSA-N
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Description

1-(4-METHYLPIPERAZIN-1-YL)-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPAN-1-ONE is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a piperazine ring substituted with a methyl group, a morpholine ring, and a sulfonyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHYLPIPERAZIN-1-YL)-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPAN-1-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methylpiperazine with a suitable phenyl derivative, followed by the introduction of the morpholine-4-sulfonyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHYLPIPERAZIN-1-YL)-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPAN-1-ONE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

1-(4-METHYLPIPERAZIN-1-YL)-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPAN-1-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-METHYLPIPERAZIN-1-YL)-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylpiperazin-1-yl)ethan-1-amine: Shares the piperazine ring but lacks the morpholine and sulfonyl groups.

    1-(4-Methylpiperazin-1-yl)pentan-1-one: Similar piperazine structure with different alkyl chain length and functional groups.

Uniqueness

1-(4-METHYLPIPERAZIN-1-YL)-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPAN-1-ONE is unique due to the combination of the piperazine and morpholine rings with a sulfonyl group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-3-(4-morpholin-4-ylsulfonylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-19-8-10-20(11-9-19)18(22)7-4-16-2-5-17(6-3-16)26(23,24)21-12-14-25-15-13-21/h2-3,5-6H,4,7-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDNWFXGPVNLCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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